Product packaging for Sodium;5-benzo[e]benzotriazol-2-yl-2-(2-phenylethenyl)benzenesulfonate(Cat. No.:CAS No. 6416-68-8)

Sodium;5-benzo[e]benzotriazol-2-yl-2-(2-phenylethenyl)benzenesulfonate

Cat. No.: B047233
CAS No.: 6416-68-8
M. Wt: 449.5 g/mol
InChI Key: PCNRQYHSJVEIGH-UHFFFAOYSA-M
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Description

Fluorescent Brightener 46 is a highly effective stilbene-derived optical brightening agent (OBA) specifically engineered for research and development applications. Its primary value lies in its ability to absorb ultraviolet light in the 300-360 nm range and re-emit it as intense, stable blue fluorescence in the 400-450 nm region. This mechanism of action is crucial for researchers developing advanced polymers, synthetic fibers, and coatings, where it is used to compensate for inherent yellowness and significantly enhance the perceived whiteness and brightness of materials. Its excellent photostability and compatibility with various polymer matrices make it an indispensable tool for studying additive migration, dispersion efficiency, and long-term material degradation under accelerated weathering tests. In textile research, it is vital for formulating high-performance laundering detergents and finishes, allowing for the quantitative analysis of whitening efficacy and fabric treatment uniformity. This product is provided as a high-purity standard to ensure reproducible and reliable results in your experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16N3NaO3S B047233 Sodium;5-benzo[e]benzotriazol-2-yl-2-(2-phenylethenyl)benzenesulfonate CAS No. 6416-68-8

Properties

IUPAC Name

sodium;5-benzo[e]benzotriazol-2-yl-2-(2-phenylethenyl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S.Na/c28-31(29,30)23-16-20(14-12-19(23)11-10-17-6-2-1-3-7-17)27-25-22-15-13-18-8-4-5-9-21(18)24(22)26-27;/h1-16H,(H,28,29,30);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNRQYHSJVEIGH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N3NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064341
Record name C.I. Fluorescent Brightener 46
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6416-68-8
Record name C.I. Fluorescent Brightener 46
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Photophysical Mechanisms and Spectroscopic Characterization of Fluorescent Brightener 46

Fundamental Principles of Fluorescence in Fluorescent Brightener 46

Fluorescent Brightener 46, a member of the triazine-stilbene class of compounds, exhibits its characteristic whitening effect through the physical process of fluorescence. scispace.comontosight.ai This involves the absorption of high-energy electromagnetic radiation in the non-visible ultraviolet spectrum and the subsequent re-emission of that energy as lower-energy, visible blue light. colorfuldyes.comunishivaji.ac.in

The capacity of Fluorescent Brightener 46 to function as an optical whitening agent is rooted in its molecular structure, which features a complex system of conjugated double bonds. unishivaji.ac.inunishivaji.ac.in This structure, specifically the (E)-2-phenylethenyl group (a stilbene (B7821643) derivative) attached to a naphthotriazolyl and benzenesulfonic acid backbone, acts as a chromophore. ontosight.ai This system readily absorbs photons from invisible, long-wave ultraviolet (UV-A) radiation, typically in the wavelength range of 340 to 400 nm. unishivaji.ac.inresearchgate.net

Upon absorbing a UV photon, the molecule is promoted to an electronically excited state. unishivaji.ac.inunishivaji.ac.in It does not hold this excess energy for long, rapidly relaxing and re-emitting the energy as a photon of light. unishivaji.ac.in Due to energy losses during this process, the emitted light is of a longer wavelength (and thus lower energy) than the absorbed UV radiation. unishivaji.ac.in For Fluorescent Brightener 46, this emission occurs in the blue region of the visible spectrum, typically with a maximum intensity between 420 and 470 nm. researchgate.net This emitted blue light counteracts the inherent yellowish cast of many materials, resulting in the visual perception of a brighter, cleaner white. ontosight.aicolorfuldyes.com

The process of fluorescence in Fluorescent Brightener 46 can be described by its electronic state transitions, often visualized using a Jablonski diagram. cardiff.ac.uk The molecule typically resides in its lowest energy electronic state, the singlet ground state (S₀). cardiff.ac.uk

Absorption (Excitation): The process begins with the absorption of a UV photon, an extremely rapid event occurring on a femtosecond (10⁻¹⁵ s) timescale. cardiff.ac.uk This excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), promoting the molecule from its ground state (S₀) to a higher energy singlet excited state (S₁). cardiff.ac.ukresearchgate.net

Deactivation Pathways: Once in the excited S₁ state, the molecule must dissipate the excess energy to return to the ground state. This can occur through several competing pathways:

Fluorescence (Radiative Decay): The molecule can relax directly from the S₁ state back to the S₀ state by emitting a photon. cardiff.ac.uk This radiative process is known as fluorescence and is relatively slow, occurring on the order of nanoseconds (10⁻⁹ to 10⁻⁷ s). libretexts.org The light emitted is what gives the brightener its effect.

Non-Radiative Decay: Energy can also be lost without the emission of light. cardiff.ac.uk These pathways compete with fluorescence and reduce its efficiency. They include:

Internal Conversion (IC) and Vibrational Relaxation: The molecule can rapidly lose energy as heat through transitions between vibrational energy levels within the same electronic state (vibrational relaxation) or between different electronic states of the same multiplicity (internal conversion). cardiff.ac.uk These are very fast processes (10⁻¹² to 10⁻¹⁰ s). cardiff.ac.uk

Intersystem Crossing (ISC): The molecule can undergo a transition from the singlet excited state (S₁) to a triplet excited state (T₁). libretexts.org This is a "forbidden" transition and is generally much slower than fluorescence. libretexts.org From the triplet state, the molecule can return to the S₀ ground state via phosphorescence (a much slower radiative process) or non-radiatively.

Photoisomerization: A significant deactivation pathway for stilbene-based brighteners is a conformational change, specifically trans-cis (E-Z) isomerization, which effectively quenches fluorescence. scispace.com

For Fluorescent Brightener 46 to be effective, the radiative fluorescence pathway must be a dominant deactivation mechanism.

The luminescent mechanism in fluorescent brighteners is generally understood to involve the absorption of energy by the organic molecule, followed by intramolecular energy transfer (IET). researchgate.net In complex molecules like Fluorescent Brightener 46, which consist of different connected chemical moieties (the naphthotriazole and the stilbene group), energy absorbed by one part of the molecule can be transferred to another part from which emission occurs.

This transfer often happens through a dipole-dipole interaction mechanism, commonly described by Förster Resonance Energy Transfer (FRET). The efficiency of this through-space energy transfer is highly dependent on the distance between the donor and acceptor parts of the molecule and their relative orientation. rsc.orgnorthwestern.edu In some systems, this process can be exceptionally fast, occurring on a picosecond timescale. rsc.org The structural design of the brightener ensures that the absorbed UV energy is efficiently channeled to the fluorescent part of the molecule, maximizing the intensity of the blue light emission.

Spectroscopic Signatures and Analytical Probes

The interaction of Fluorescent Brightener 46 with light can be precisely measured using spectroscopic techniques, which reveal its characteristic absorption (excitation) and emission profiles. These signatures are fundamental to its identification and the analysis of its behavior, such as photoisomerization.

Spectrofluorometry is used to generate excitation and emission spectra, which provide a unique fingerprint for a fluorescent compound. rsc.org

Excitation Spectrum: This spectrum is obtained by measuring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. It typically mirrors the absorption spectrum of the molecule. For triazine-stilbene brighteners like Fluorescent Brightener 46, the main absorption and excitation occur in the UV-A region, with a maximum peak (λ_max) generally centered between 340 nm and 370 nm. researchgate.netresearchgate.net

Emission Spectrum: This spectrum is generated by exciting the molecule at a fixed wavelength (e.g., its absorption maximum) and scanning the resulting emission intensity across a range of wavelengths. The emission peak for fluorescent whitening agents is characteristically in the blue region of the visible spectrum, typically between 420 nm and 470 nm. researchgate.net For white-appearing samples treated with optical brighteners, a fluorescence emission maximum around 440 nm is common. researchgate.net

The difference in wavelength between the excitation maximum and the emission maximum is known as the Stokes shift. researchgate.net

Table 1: Typical Spectroscopic Data for Stilbene-Type Fluorescent Brighteners

ParameterWavelength RangeSource(s)
Excitation Maximum (λ_max) 340 - 370 nm researchgate.net
Emission Maximum (λ_em) 420 - 470 nm researchgate.net

A critical photochemical process affecting the performance of stilbene-based brighteners is trans-cis (or E/Z) photoisomerization around the central ethylenic double bond. scispace.com The trans (E) isomer is planar and highly fluorescent, which is the desired active form of the brightener. unishivaji.ac.in

Upon exposure to UV radiation in daylight, the trans isomer can absorb a photon and undergo a conformational change to the cis (Z) isomer. scispace.com This cis isomer is non-planar, and this structural change leads to a loss of the molecule's fluorescence properties and its affinity for substrates like textile fibers. scispace.com This isomerization is a major cause of the loss of brightening effect and is considered a primary photodegradation pathway. scispace.comheraproject.com

Table 2: Absorption Maxima for Triazine-Stilbene Isomers in Ethanol

Isomeric FormAbsorption Maximum (λ_max)Fluorescence PropertySource(s)
trans (E) Isomer 346 - 350 nmStrong scispace.com
cis (Z) Isomer 260 - 274 nmWeak / None scispace.com

Theoretical and Computational Studies of Photophysical Properties

Molecular Modeling of Photophysical Behavior in Various Microenvironments

Further research or access to proprietary industrial data would be necessary to populate these areas of study for Fluorescent Brightener 46.

Advanced Analytical Methodologies for Fluorescent Brightener 46 Detection and Quantification

Chromatographic Techniques for High-Sensitivity Analysis

Chromatography, particularly high-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), is a cornerstone for the separation, identification, and quantification of fluorescent brighteners. amazonaws.comnewclothmarketonline.com These methods separate individual compounds from complex mixtures, allowing for precise measurement. newclothmarketonline.com

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a powerful and widely used method for the analysis of fluorescent compounds like Fluorescent Brightener 46. labmanager.com This technique is renowned for its high sensitivity and selectivity, as relatively few molecules naturally fluoresce, reducing interference from other compounds in a sample matrix. labmanager.com The method involves injecting a sample into an HPLC system, where it passes through a column packed with a stationary phase. The individual components, including fluorescent brighteners, are separated based on their interaction with the stationary and mobile phases. nih.gov

Upon exiting the column, the separated components pass through a fluorescence detector. The detector excites the molecules with a specific wavelength of UV light (excitation wavelength) and measures the light emitted at a longer wavelength (emission wavelength). labmanager.com This process allows for the selective and sensitive quantification of fluorescent analytes. nih.gov HPLC-FLD has been successfully developed and validated for the quantification of various fluorescent whitening agents in food simulants and extracts from food contact materials, demonstrating its reliability and high sensitivity with low limits of detection (LODs). nih.gov The method is considered simple, sensitive, and accurate for the rapid detection of these agents. newclothmarketonline.com

Table 1: HPLC-FLD Method Parameters for Fluorescent Whitening Agent (FWA) Analysis

Parameter Description Finding
Principle Separation via HPLC, followed by selective detection of fluorescent compounds. High sensitivity and selectivity due to the intrinsic fluorescence of the analytes. labmanager.com
Application Quantification of FWAs in food contact materials and environmental samples. nih.gov Method validated for migration studies from plastic cups into food simulants. nih.gov
Sensitivity Achieves low Limits of Detection (LODs) and Quantification (LOQs). LODs reported in the range of 0.053 to 0.251 µg/kg⁻¹ for six different FWAs. nih.gov

| Accuracy | High recovery rates indicate the method's accuracy. | Recoveries were greater than 82% with a relative standard deviation (RSD) below 16%. nih.gov |

Ultra Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Fluorescence Detectors

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the column stationary phase to achieve higher resolution, faster separations, and improved sensitivity. sigmaaldrich.com When coupled with tandem detectors, such as a Photodiode Array (PDA) and a Fluorescence Detector (FLD), it provides a comprehensive analytical tool for fluorescent brighteners. fda.govfda.gov This dual-detector setup leverages the strengths of both technologies. fda.gov

The FLD provides exceptional sensitivity for detecting trace amounts of fluorescent compounds. fda.govfda.gov For instance, in the analysis of food matrices, the fluorescence detector was found to be significantly more sensitive (≥10-fold) than the PDA detector. fda.gov The PDA detector, on the other hand, acquires full UV-Visible spectra of the analytes as they elute from the column. directindustry.com This spectral information is invaluable for compound identification and confirmation, as it provides a unique "fingerprint" of the molecule. fda.gov A method developed by the FDA for detecting Fluorescent Brightening Agents in food matrices used UPLC with FLR (fluorescence) and PDA detectors, setting the excitation and emission wavelengths at 350 nm and 430 nm, respectively. fda.govfda.gov

Table 2: UPLC-PDA/FLD Performance for FBA Detection in Food Matrices

Parameter Tinopal CBS-X Fluorescent Brightener 28 Source
Fluorescence Detector (FLD) i-LOD * 1 ppb 5 ppb fda.gov
Photodiode Array (PDA) i-LOD * 50 ppb 260 ppb fda.gov
Method Detection Limit (MDL) 50 ppb 260 ppb fda.govfda.gov
Excitation Wavelength 350 nm 350 nm fda.gov
Emission Wavelength 430 nm 430 nm fda.gov

*i-LOD: Instrument Level of Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For ultimate selectivity and sensitivity in trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique. nih.gov This method couples the powerful separation capabilities of LC with the highly specific and sensitive detection of tandem mass spectrometry. nih.gov After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. The first mass analyzer selects the specific ion corresponding to the target compound (the precursor ion). This ion is then fragmented in a collision cell, and a second mass analyzer detects specific fragment ions (product ions). nih.gov This process, known as multiple reaction monitoring (MRM), provides an exceptionally high degree of certainty in both identification and quantification, even in highly complex matrices. nih.gov

LC-MS/MS is particularly advantageous for analyzing multiple fluorescent brighteners simultaneously, regardless of their individual fluorescent properties. nih.gov It enables high-throughput analysis with detection limits often below 1 ng/mL. nih.gov A validated method for determining 13 different fluorescent brighteners in human plasma using LC-MS/MS demonstrated method quantitation limits (MQLs) ranging from 0.012 to 0.348 ng/mL, showcasing its suitability for assessing internal human exposure levels. nih.govsemanticscholar.org This level of performance makes LC-MS/MS an indispensable tool for trace-level environmental and biological monitoring of these compounds. nih.gov

Spectroscopic and Fluorometric Approaches

Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for the analysis of Fluorescent Brightener 46. These methods directly measure the interaction of light with the compound.

Fluorometric Detection in Environmental Monitoring

Fluorometry is a direct spectroscopic technique used for the rapid detection of fluorescent compounds in environmental samples, particularly water. vt.edu The method is based on the same principle as fluorescence detection in HPLC: a sample is exposed to a specific UV excitation wavelength, and the resulting emitted light in the blue spectrum is measured by a detector. vt.eduvt.edu The intensity of the emitted fluorescence is proportional to the concentration of the fluorescent substance.

This technique has been widely applied in environmental science as a screening tool to track human sources of water pollution. vt.edu Since fluorescent whitening agents are key ingredients in modern laundry detergents, their presence in water bodies can indicate contamination from septic systems or wastewater treatment plant effluent. vt.eduvt.edu Fluorometers can be used in the field or the lab for instantaneous detection, allowing for the examination of a large number of samples in a short time and the mapping of pollution plumes. vt.eduvt.edu While highly sensitive, fluorometry measures the total fluorescence and cannot distinguish between different types of fluorescent brighteners without prior separation. newclothmarketonline.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Multimolecular Infrared (MM-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. youtube.com Fluorescent brighteners, by their nature, contain chromophores that strongly absorb UV light (typically around 350 nm), which is the basis of their function. amazonaws.comfda.gov A UV-Vis spectrophotometer measures this absorbance, and according to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. This allows for quantitative analysis. While readily available and simple to use, the detection limits of UV-Vis spectrophotometry are generally higher than those of fluorescence-based methods or LC-MS/MS. nih.gov

Multimolecular Infrared (MM-IR) spectroscopy is another available technique. nih.gov It provides information about the chemical structure of a molecule by measuring the absorption of infrared radiation by its chemical bonds. When combined with other techniques like fluorescence imaging, it can offer detailed molecular characterization. photothermal.com However, for trace quantification of fluorescent brighteners, its detection limits are typically higher than 1 μg/mL, making it less suitable for such applications compared to chromatographic methods. nih.gov

Sample Preparation and Matrix Effects in Diverse Media

The accurate detection and quantification of Fluorescent Brightener 46 (FB 46) in complex samples, such as biological fluids and environmental media, are critically dependent on meticulous sample preparation. The primary objectives of these preparatory steps are to isolate FB 46 from interfering substances, concentrate the analyte to detectable levels, and minimize matrix effects that can suppress or enhance the analytical signal.

Solid-Phase Extraction (SPE) Protocols for Complex Matrices (e.g., Human Plasma, Environmental Samples)

Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of fluorescent brighteners from complex matrices. The methodology relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. The choice of sorbent and elution solvents is tailored to the chemical properties of FB 46, a stilbene (B7821643) derivative, and the nature of the sample matrix sigmaaldrich.com.

Protocols for Human Plasma: Analysis of FB 46 in human plasma is challenging due to the presence of proteins and phospholipids, which can cause significant matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis nih.gov. Specific SPE protocols have been developed to address these challenges by effectively removing these interferences. A recent study evaluated multiple SPE cartridges for the extraction of 13 fluorescent brighteners, including stilbene types structurally related to FB 46, from human plasma nih.gov.

One effective protocol utilizes a Captiva EMR-Lipid SPE column, which selectively removes phospholipids nih.gov. The general procedure is as follows:

Protein Precipitation: A 0.5 mL plasma sample is mixed with 2 mL of acetonitrile (ACN) and vortexed to precipitate proteins nih.gov.

Centrifugation: The mixture is centrifuged to separate the protein pellet from the supernatant nih.gov.

SPE Cleanup: The supernatant is passed through the Captiva EMR-Lipid column. An additional 3 mL of 80% ACN in water is added to the column to ensure complete transfer nih.gov.

Phase Separation & Concentration: All eluted solutions are collected, and 0.5 g of sodium chloride (NaCl) is added to induce phase separation. The upper acetonitrile layer containing the analyte is isolated and concentrated under a nitrogen stream before analysis nih.gov.

Another common protocol employs Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, which are effective for a broad range of compounds nih.gov.

Protein Precipitation: A 0.5 mL plasma sample is deproteinized with 2 mL of ACN and centrifuged nih.gov.

Dilution: The supernatant is concentrated and then diluted with ultrapure water nih.gov.

SPE Conditioning: The HLB column is conditioned with methanol (MeOH) and then ultrapure water nih.gov.

Sample Loading: The diluted sample is loaded onto the conditioned column nih.gov.

Washing: The column is washed with 25% MeOH in water to remove hydrophilic interferences nih.gov.

Elution: The target analytes, including FB 46, are eluted with 6 mL of MeOH nih.gov. The eluate is then concentrated for analysis.

Protocols for Environmental Samples: For environmental water samples, SPE protocols often use C18 cartridges, which retain nonpolar to moderately polar compounds. A method for detecting stilbene-type brighteners in surface water involves an ion-pairing reagent to improve retention on the C18 sorbent researchgate.net.

SPE Conditioning: The C18 cartridge is conditioned appropriately.

Sample Loading: The water sample, adjusted for pH and amended with an ion-pairing reagent like tetrabutylammonium hydrogensulfate (TBA), is passed through the cartridge researchgate.net.

Washing: The cartridge is washed to remove salts and other polar impurities.

Elution: The analyte is eluted with an organic solvent, such as methanol or acetonitrile, which disrupts the interaction with the C18 sorbent researchgate.net.

Mitigation Strategies for Matrix Interferences in Analytical Assays

Matrix effects occur when co-extracted endogenous components from a sample interfere with the ionization and detection of the target analyte, leading to inaccurate quantification researchgate.netmdpi.com. In the analysis of FB 46, particularly in biological samples like plasma, lipids and proteins are the primary sources of interference nih.gov. Effective mitigation strategies are centered on removing these interfering components during sample preparation.

The selection of an appropriate SPE strategy is the most critical factor in mitigating matrix effects. The study analyzing fluorescent brighteners in human plasma demonstrated that different SPE sorbents have varied efficacy in removing matrix components, which directly impacts the recovery rate of the analytes nih.gov.

SPE Cartridge TypePrimary MechanismAverage Analyte Recovery (%)Efficacy in Matrix Removal
Florisil-alumina composite Normal-phase adsorption35%Moderate
Oasis HLB Reversed-phase, hydrophilic-lipophilic balance78%Good
Captiva EMR-Lipid Size exclusion and hydrophobic interaction85%Excellent (Specifically targets and removes lipids)

Data synthesized from findings on the analysis of multiple fluorescent brighteners in human plasma nih.gov.

As shown in the table, the Captiva EMR-Lipid column provided the highest average recovery, indicating it was most effective at removing signal-suppressing phospholipids from the plasma matrix nih.gov. This targeted approach to removing a specific class of interfering compounds is a highly effective mitigation strategy. Other general strategies include optimizing chromatographic separation to resolve the analyte peak from interfering peaks and using matrix-matched calibration standards to compensate for unavoidable signal suppression or enhancement.

Cellulose (B213188) Affinity-Based Extraction and Concentration Methods for Water Samples

Fluorescent brighteners of the stilbene class, including FB 46, exhibit a strong affinity for cellulose usgs.gov. This inherent property can be exploited for a simple and effective extraction and concentration method from aqueous samples. This technique is particularly useful for screening environmental water for the presence of optical brighteners originating from laundry detergents and wastewater usgs.gov.

The method is based on the principle that when cellulose fibers are introduced into a water sample containing optical brighteners, the compounds will preferentially bind to the cellulose, effectively removing them from the water phase usgs.gov. A study on this method involved the following steps:

Water samples, both unspiked and spiked with a known fluorescent brightener (FB-28), were prepared usgs.gov.

Cellulose fibers were added to the samples at varying concentrations (e.g., 0.2 g or 0.4 g per 100 mL) usgs.gov.

The samples were agitated for a set period (e.g., 2 to 4 hours) to facilitate the binding of the brightener to the cellulose fibers usgs.gov.

The fluorescence of the water was measured before and after the addition of cellulose to determine the amount of brightener removed usgs.gov.

Research findings indicate that this method is highly effective. The addition of a low level of cellulose (0.2 g per 100 mL) was sufficient to remove nearly all detectable levels of the fluorescent brightener from the spiked water samples usgs.gov. The study also investigated the effects of other matrix components on the extraction efficiency.

Sample Condition (Spiked with FB-28)Cellulose Level (per 100 mL)Other AdditivesChange in Fluorescence after 4 hours
Low Spike (~21 µg/L)0.2 gNoneSignificant Decrease
Low Spike (~21 µg/L)0.2 gSodium Chloride & SurfactantSignificant Decrease
High Spike (~42 µg/L)0.2 gNoneSignificant Decrease
High Spike (~42 µg/L)0.4 gNoneSignificant Decrease

Data derived from experiments described for the analysis of optical brighteners in water usgs.gov.

The results demonstrated that the addition of salt and surfactants had little effect on the removal rates, confirming the robustness of the cellulose affinity method for concentrating optical brighteners from diverse water matrices usgs.gov. After extraction, the brightener can be recovered from the cellulose fibers using a suitable solvent for subsequent quantitative analysis if required.

Environmental Fate, Transport, and Ecotoxicology of Fluorescent Brighteners

Environmental Occurrence and Distribution

Presence in Domestic Wastewater Effluents and Receiving Waters

Fluorescent brightening agents (FBAs) as a group are known to be released into wastewater systems through the use of laundry detergents and paper products. industrialchemicals.gov.au However, specific monitoring studies quantifying the concentrations of Fluorescent Brightener 46 in domestic wastewater effluents or the receiving surface waters (rivers, lakes) could not be identified. While studies have reported concentrations for other FBAs, such as C.I. Fluorescent Brightener 260 in U.S. rivers, this data cannot be directly extrapolated to Fluorescent Brightener 46 due to differences in chemical structure, usage patterns, and environmental behavior. nih.gov A reasonable worst-case predicted environmental concentration (PEC) for some FBAs in rivers impacted by sewage outfall has been estimated at 6.6 µg/L per compound, but this is a generalized value not specific to Fluorescent Brightener 46. industrialchemicals.gov.auindustrialchemicals.gov.au

Adsorption Characteristics to Sewage Sludge and Sediment

The chemical properties of stilbene-based brighteners suggest a tendency to adsorb to organic matter. During wastewater treatment, FBAs are known to strongly adsorb to sludge. industrialchemicals.gov.auindustrialchemicals.gov.au This process can remove a significant fraction of these compounds from the liquid effluent. For example, studies on C.I. Fluorescent Brightener 28/113 showed removal rates of 82-95% during secondary wastewater treatment, with the compound accumulating in the sewage sludge. oecd.org Similarly, high adsorption coefficients (Koc) have been measured for other brighteners like FB-71 and FB-220, indicating low mobility in soil and a high potential for partitioning to sediment. industrialchemicals.gov.au However, no specific experimental data on the soil organic carbon-water (B12546825) partitioning coefficient (Koc) or direct measurements of Fluorescent Brightener 46 adsorption to sewage sludge and sediment were found.

Environmental Transformation and Degradation Pathways

Photodegradation Mechanisms and Identification of Photodegradation Products

Photodegradation is recognized as a significant environmental transformation pathway for many stilbene (B7821643) derivatives. Exposure to sunlight in the upper layers of surface waters can lead to the breakdown of these compounds. industrialchemicals.gov.au For instance, the direct photolysis half-life for C.I. Fluorescent Brightener 220 in surface water has been reported to be in the range of 3.9 to 5.2 hours. oecd.org Despite the expectation that Fluorescent Brightener 46, a stilbene derivative, would undergo photodegradation, no studies were identified that investigate its specific mechanisms or identify the resulting photodegradation products.

Kinetics of Photoisomerization and its Environmental Implications

A key photochemical process for stilbene-based compounds is trans-cis isomerization upon exposure to light. scispace.com The trans-isomer is typically the fluorescent and effective form of the brightener. Photoisomerization to the cis-isomer leads to a loss of fluorescence and reduces the compound's brightening efficiency. scispace.com This reaction is generally of the first order. scispace.com This process is environmentally significant as it represents a transformation of the parent compound into a different form, altering its properties. However, specific kinetic data, such as rate constants or quantum yields for the photoisomerization of Fluorescent Brightener 46, are not available in the reviewed literature.

Biodegradability Studies in Aqueous Systems and Sludge

The biodegradability of fluorescent brighteners is a critical factor in their environmental persistence. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess this. Data for several other stilbene-type brighteners, including FB-220, indicates that they are not readily biodegradable. industrialchemicals.gov.auoecd.org For example, in a 28-day ready biodegradability test (OECD 301 A), FB-220 showed only 1.2% degradation. industrialchemicals.gov.auoecd.org Information on the biodegradability of Fluorescent Brightener 46 from studies in aqueous systems or sludge, including results from standard OECD 301 tests, could not be located. oecd.org

Ecotoxicological Impact on Biota

The ecotoxicological effects of Fluorescent Brightener 46 have been the subject of several studies to understand its impact on organisms in aquatic and terrestrial ecosystems.

Fluorescent Brightener 46 exhibits a range of toxic effects on aquatic organisms, with invertebrates showing higher sensitivity in chronic exposure studies.

Acute Toxicity: Acute toxicity studies have been conducted on various aquatic species. For fish, the 48-hour median lethal concentration (LC50) for Oryzias latipes is 50 mg/L, while the 96-hour LC50 for Danio rerio (E-isomer) is 337 mg/L. oecd.orgoecd.org For aquatic invertebrates, the 48-hour median effective concentration (EC50) for Ceriodaphnia cf. dubia is 6.9 mg/L, and for Daphnia magna, the 24-hour EC50 is greater than 1000 mg/L. oecd.orgoecd.org In the case of algae, the 96-hour EC50 for Desmodesmus subspicatus is 41.1 mg/L. oecd.orgoecd.org

Chronic Toxicity: Chronic toxicity testing has revealed more sensitive endpoints, particularly for invertebrates. A 21-day chronic toxicity study on the reproduction of Daphnia magna established a No-Observed-Effect-Concentration (NOEC) of 0.8 mg/L, indicating the potential for long-term adverse effects in the aquatic environment at low concentrations. oecd.orgoecd.org

Interactive Data Table: Acute and Chronic Aquatic Toxicity of Fluorescent Brightener 46

SpeciesTest DurationEndpointValue (mg/L)
Oryzias latipes (Fish)48 hoursLC5050
Danio rerio (Fish)96 hoursLC50337
Ceriodaphnia cf. dubia (Invertebrate)48 hoursEC506.9
Daphnia magna (Invertebrate)24 hoursEC50>1000
Daphnia magna (Invertebrate)21 daysNOEC0.8
Desmodesmus subspicatus (Algae)96 hoursEC5041.1

Bioaccumulation Potential and Environmental Persistence

Bioaccumulation: The potential for Fluorescent Brightener 46 to bioaccumulate in aquatic organisms is considered to be low. oecd.orgnih.gov Measured Bioconcentration Factor (BCF) values for a closely related compound, C.I. Fluorescent Brightener 260, in carp (B13450389) ranged from 1.4 to 28. nih.gov These values are well below the threshold that would indicate a significant potential for bioaccumulation. oecd.orgoecd.org

Environmental Persistence: Fluorescent Brightener 46 is not readily biodegradable. heraproject.comoecd.org Its primary removal mechanism in aquatic environments is through adsorption to sediment and suspended solids, as well as photodegradation. heraproject.comoecd.org In natural lake water, the photodegradation half-life has been measured to be between 4.1 and 5.1 hours. oecd.org However, in the absence of light, the compound is hydrolytically stable, with a half-life of more than one year. oecd.org Due to its high adsorption potential, it can accumulate in sediments. oecd.org

Interactions of Fluorescent Brightener 46 with Various Substrates and Materials

Adsorption and Substantivity Mechanisms on Cellulosic Fibers

The affinity of Fluorescent Brightener 46 for cellulosic fibers, such as cotton, is a primary reason for its extensive use in the textile and paper industries. This affinity, known as substantivity, is governed by several physicochemical mechanisms. As a stilbene (B7821643) derivative, Fluorescent Brightener 46 possesses a planar molecular structure and an extended system of conjugated double bonds, characteristics it shares with direct dyes, which also exhibit high affinity for cellulose (B213188).

The primary mechanisms for adsorption onto cellulosic fibers include:

Van der Waals Forces: The planar structure of the brightener molecule allows for close contact with the flat cellulose polymer chains, maximizing the effect of these short-range intermolecular forces.

Hydrogen Bonding: The presence of various functional groups on the brightener molecule, such as amino and sulfonic acid groups, facilitates the formation of hydrogen bonds with the hydroxyl groups of the cellulose.

Ionic Interactions: The anionic nature of sulfonated stilbene derivatives like Fluorescent Brightener 46 in aqueous solutions leads to electrostatic interactions. However, since the surface of cellulose fibers in water is also negatively charged, these interactions can be repulsive. The presence of electrolytes, such as sodium chloride or sodium sulfate, is often necessary to overcome this repulsion. The cations from the salt shield the negative charges on both the fiber and the brightener, reducing the electrostatic barrier and allowing the molecules to get close enough for Van der Waals forces and hydrogen bonding to take effect.

The adsorption process is also influenced by various factors in the application medium. A study on the adsorption of di-sulfo fluorescent whitening agents (D-FWAs) on cellulosic fibers highlighted the significant impact of pulp type, conductivity, and pH. ktappi.kr Higher adsorption was observed on hardwood bleached kraft pulp (Hw-BKP) compared to softwood bleached kraft pulp (Sw-BKP), which was attributed to the shorter fiber length and higher fines content of the hardwood pulp. ktappi.kr Furthermore, high conductivity and acidic pH conditions were found to decrease the adsorption of the D-FWA. ktappi.kr This is because high ion concentrations and low pH can affect the solubility and aggregation state of the brightener molecules in the solution. ktappi.kr For optimal adsorption, it is recommended to add the brightener under low conductivity and at a neutral or alkaline pH. ktappi.kr

The kinetics of adsorption show a rapid initial uptake followed by a slower phase as equilibrium is approached. The process can be described by adsorption isotherms, which relate the concentration of the brightener in the solution to the amount adsorbed on the fiber at a constant temperature. nih.govresearchgate.net

Table 1: Factors Influencing Adsorption of Stilbene-Type FWAs on Cellulosic Fibers

Factor Influence on Adsorption Rationale
Pulp Type Higher on hardwood pulps Shorter fiber length and higher fines content provide a larger surface area. ktappi.kr
pH Decreases in acidic conditions Affects the surface charge of cellulose and the solubility of the FWA. ktappi.kr
Conductivity Decreases at high conductivity High ion concentration can interfere with the FWA's approach to the fiber surface. ktappi.kr

| Electrolytes | Generally increases adsorption | Cations shield repulsive negative charges on both fiber and FWA, promoting closer contact. |

Binding Characteristics with Synthetic Polymeric Materials (e.g., Polyester, Nylon, Plastics)

The interaction of Fluorescent Brightener 46 with synthetic polymers like polyester, nylon, and other plastics differs significantly from its interaction with cellulosic fibers. These synthetic materials are generally more hydrophobic and have different functional groups and molecular structures.

Polyester: Polyester fibers are highly crystalline and hydrophobic, with no specific sites for hydrogen bonding. The binding of disperse-type optical brighteners, which are non-ionic and have low water solubility, is achieved through a process of diffusion into the amorphous regions of the polymer. fibre2fashion.comtextilelearner.net The brightener molecules are dissolved in the polymer matrix. This process is typically carried out at high temperatures (thermosol process) to increase the segmental mobility of the polymer chains, allowing the brightener molecules to penetrate the fiber structure. fibre2fashion.com The compatibility between the brightener and the polymer is crucial for achieving a stable and uniform whitening effect. hongxinchemical.com

Plastics (General): In the plastics industry, optical brighteners are incorporated into the polymer matrix during processing, such as extrusion or injection molding. daiaplastic.comjkpmasterbatch.com They are added as a masterbatch or directly as a powder. obachemical.com The brightener must be thermally stable at the high processing temperatures of many plastics. hongxinchemical.com The binding is primarily a physical dispersion or dissolution of the brightener within the polymer. The effectiveness depends on the compatibility of the brightener with the specific polymer, its ability to disperse uniformly without aggregation, and its resistance to migration or "blooming" to the surface of the plastic product. hongxinchemical.comspecialchem.com The presence of other additives, such as titanium dioxide (TiO2), can reduce the effectiveness of the brightener, as TiO2 also absorbs UV radiation. specialchem.com

Table 2: Binding Mechanisms of FWAs on Synthetic Polymers

Polymer Primary Binding Mechanism Key Application Factors
Polyester Solid solution (dissolution in polymer) High temperature (thermosol process), non-ionic/disperse type FWA. fibre2fashion.com
Nylon Ionic bonding, hydrogen bonding Acidic pH, anionic FWA. fibre2fashion.comraytopoba.com

| Plastics (e.g., PVC, Polyolefins) | Physical dispersion/dissolution | High thermal stability, good compatibility, uniform dispersion. hongxinchemical.comspecialchem.com |

Integration and Optical Performance in Paper Matrices

In papermaking, Fluorescent Brightener 46 can be added either to the pulp slurry at the wet-end of the process or applied to the paper surface in a size press or as part of a coating formulation. 3nh.com The integration and performance are heavily influenced by the complex chemistry of the paper matrix, which includes fibers, fillers, sizing agents, and binders.

When added to the wet-end, the adsorption mechanisms are similar to those described for cellulosic fibers. However, interactions with other chemical additives can significantly impact performance. Cationic additives, such as cationic starch or retention aids, can form complexes with the anionic brightener, leading to reduced fluorescence efficiency or "quenching." sci-hub.se

When used in surface applications like coatings, the brightener is mixed with pigments (e.g., calcium carbonate, kaolin), binders (e.g., starch, synthetic latex), and other additives. dergipark.org.tr The optical performance depends on the ability of the brightener to remain in a monomolecular, un-quenched state within the dried coating layer. The choice of binder and co-binder is critical. A study on the interactions between optical brightening agents and various co-binders (starch, carboxymethyl cellulose, and soy protein) in art paper coating formulations found that the performance of different types of OBAs varied significantly with the co-binder used. cellulosechemtechnol.ro For instance, with a starch co-binder, a tetrasulfonated OBA was found to be optimal for lower brightness demands, while a hexasulfonated type was better for higher brightness. cellulosechemtechnol.ro This indicates a synergistic or antagonistic interaction between the binder and the brightener that affects the final whiteness of the paper. cellulosechemtechnol.ro The binder can act as a carrier for the FWA, but can also influence its distribution and state of aggregation on the pigment surface and cellulose fibers. diva-portal.org

Interaction with Biological Components (e.g., Proteins, Resins in Pigments)

The interaction of Fluorescent Brightener 46 with biological components is a more specialized area of study. In industrial applications, this primarily relates to its use in systems containing binders or additives derived from natural sources, such as proteins or natural resins.

Proteins: Historically, proteins like casein and more recently soy protein have been used as binders in paper coatings. cellulosechemtechnol.ro As macromolecules with complex folded structures and various functional groups (amino, carboxyl), proteins can interact with fluorescent brighteners in multiple ways. Anionic stilbene brighteners can bind to proteins through electrostatic interactions with positively charged sites on the protein chain (e.g., protonated amino groups of lysine (B10760008) or arginine residues), particularly at pH values below the protein's isoelectric point. Hydrophobic interactions between nonpolar regions of the brightener and the protein are also possible.

These interactions can influence the performance of the brightener. A study investigating co-binders in paper coatings found that soy protein could be an effective partner for certain types of OBAs, sometimes outperforming starch, especially at lower OBA dosages. cellulosechemtechnol.ro This suggests that the protein binder can help to disperse the brightener molecules effectively. However, strong binding or complexation could also potentially lead to fluorescence quenching if it alters the electronic state of the brightener molecule.

Resins in Pigments: The term "resins" in the context of pigments can refer to a wide range of binder materials, which are often synthetic polymers today (e.g., acrylics, vinyls). However, some specialty inks and coatings may still utilize natural resins. The interaction would be dictated by the specific chemistry of the resin. If the resin contains functional groups capable of hydrogen bonding or has charged sites, it could interact with the brightener. In a study on experimental dental resin composites, the addition of a fluorescent whitening agent was shown to significantly influence the fluorescent emission of the composite, and the specific composition of the resin matrix (e.g., Bis-GMA, UDMA, TEGDMA) also affected the fluorescence intensity. nih.gov While the context is different, this demonstrates that the resinous matrix directly interacts with and influences the optical behavior of the embedded fluorescent agent. nih.gov

In general, the interaction of stilbene-based brighteners with complex biological molecules like proteins is an area of ongoing research, often focused on applications in bio-sensing or toxicology rather than industrial performance. nih.gov

Table 3: Mentioned Compound Names

Compound Name
Fluorescent Brightener 46
Sodium Chloride
Sodium Sulfate
Polyester
Nylon
Titanium Dioxide
Calcium Carbonate
Kaolin
Cationic Starch
Carboxymethyl Cellulose
Soy Protein
Casein
Bis-GMA
UDMA

Biological Interactions and Human Exposure Assessment

Detection and Quantification of Fluorescent Brighteners in Human Biological Samples

The assessment of human internal exposure to fluorescent brighteners (FBs) has been historically hindered by the absence of adequate analytical methods for their detection in human biological samples. semanticscholar.orgnih.govnih.gov However, recent advancements have led to the development of reliable techniques for determining the presence of these compounds at trace levels in human plasma. semanticscholar.orgnih.govnih.gov

A novel method utilizing solid-phase extraction (SPE) combined with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous determination of 13 different FBs in human plasma. semanticscholar.orgnih.govnih.gov This method is sensitive enough to detect concentrations at trace levels, providing a crucial tool for assessing internal human exposure. semanticscholar.orgnih.govnih.gov

The methodology was applied to ten adult plasma samples, where a total of ten FBs were detected. nih.govnih.gov The total concentrations of the detected FBs in these samples ranged from 0.221 to 0.684 ng/mL. nih.govnih.gov Among the detected compounds, one fluorescent brightener, FP, was found in a single sample at a concentration of 0.405 ng/mL and accounted for a significant portion of the total FB concentration in that sample. nih.gov

The developed analytical method demonstrates high robustness and reliability for the assessment of internal exposure to a range of FBs. semanticscholar.orgnih.govnih.gov The technique employs Captiva EMR-Lipid solid-phase extraction columns, which are effective in removing phospholipids from plasma samples during pre-treatment. semanticscholar.orgnih.govnih.gov Detection is achieved through positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) modes, which ensures high selectivity and sensitivity. semanticscholar.orgnih.govnih.gov

The validation of the method showed excellent linearity for all 13 targeted FBs within their respective concentration ranges, with correlation coefficients (R²) greater than 0.992. semanticscholar.orgnih.govnih.gov The method quantitation limits (MQLs) were found to be in the range of 0.012 to 0.348 ng/mL, and the spiked recovery rates varied from 61% to 98%. semanticscholar.orgnih.govnih.gov These performance characteristics confirm that the method is suitable for providing a reliable basis for future research on human internal exposure to FBs and the associated health risk assessments. semanticscholar.orgnih.govnih.gov

ParameterValue/Range
Number of FBs Analyzed13
Correlation Coefficients (R²)> 0.992
Method Quantitation Limits (MQLs)0.012 - 0.348 ng/mL
Spiked Recovery Rates61% - 98%
Total Concentrations in Adult Plasma0.221 - 0.684 ng/mL

Potential Routes of Human Exposure and Measured Internal Concentrations

Fluorescent brighteners are widely used in a variety of industrial and consumer products, which raises concerns about their environmental occurrence and potential health risks. semanticscholar.orgnih.govnih.gov The distribution of FBs detected in human plasma is consistent with the compositional characteristics of FBs found in indoor environments, suggesting that human exposure may be closely linked to indoor sources. nih.gov Aggregate exposure estimates for some fluorescent whitening agents, which account for dermal, oral, and inhalation routes, have been calculated in risk assessments for other similar compounds. heraproject.com For FWA-1, the estimated internal exposure was determined to be 0.23 mg/kg bw/day. heraproject.com

Toxicological Implications and Human Health Risk Assessment

The potential toxic effects of optical brighteners (OBs) are an area of active research, utilizing both in vivo models and in silico computational methods to understand their interaction with biological systems. nih.gov

The nematode Caenorhabditis elegans has been employed as a model organism to evaluate the toxic effects of several optical brighteners. nih.gov Studies have investigated endpoints such as lethality, body length, locomotion, and reproduction in the wild-type N2 strain. nih.gov The results indicated that the effects of the tested OBs on the inhibition of growth, locomotion, and reproduction were more pronounced than their effects on lethality. nih.gov

Furthermore, transgenic green fluorescent protein (GFP) strains of C. elegans were used to assess changes in the relative expression of genes associated with stress responses. nih.gov Exposure to certain optical brighteners led to an increased expression of the gpx-4 and sod-4 genes, which are linked to oxidative stress. nih.gov This suggests that a potential toxic response to these compounds could be related to the generation of reactive oxygen species (ROS). nih.gov In all toxicological assays, a clear concentration-response relationship was observed. nih.gov

OrganismEndpoint InvestigatedObserved Effect
Caenorhabditis elegans (N2 strain)Lethality, Body Length, Locomotion, ReproductionInhibition of growth, locomotion, and reproduction were more noticeable than lethality. nih.gov
Caenorhabditis elegans (GFP transgenic strains)Gene Expression (gpx-4, sod-4)Increased expression of genes associated with oxidative stress, indicating generation of ROS. nih.gov

To identify potential molecular targets for optical brighteners within the human body, computational methods such as molecular docking have been utilized. nih.gov In one study, three different OBs were tested against a library of 844 human proteins using AutoDock Vina. nih.gov The binding affinities were used as the primary criterion to identify potential protein targets. nih.gov The most promising docking results were further validated through molecular dynamics simulations. nih.gov This in silico approach helps to predict and understand the potential biological interactions of these compounds at a molecular level, guiding further toxicological research. nih.gov

Exploration of Metabolic Pathways and Long-Term Health Effects of Fluorescent Brightener 46

The assessment of the biological interactions of Fluorescent Brightener 46 involves an understanding of its metabolic fate within an organism and the potential long-term health consequences of exposure. While comprehensive data on the metabolic pathways of this specific compound are limited in publicly available scientific literature, existing toxicological studies provide some insights into its long-term health effects.

Metabolic Pathways

Detailed studies elucidating the absorption, distribution, metabolism, and excretion (ADME) of Fluorescent Brightener 46 are not extensively documented. The metabolic fate of a chemical compound is crucial for understanding its potential for bioaccumulation and systemic toxicity. Generally, the metabolism of xenobiotics involves enzymatic processes that can lead to either detoxification and excretion or, in some cases, bioactivation to more reactive metabolites. However, without specific research on Fluorescent Brightener 46, a definitive description of its metabolic pathways cannot be provided at this time.

Long-Term Health Effects

Long-term exposure studies, particularly those investigating carcinogenicity and mutagenicity, offer valuable information regarding the potential health risks associated with chronic exposure to Fluorescent Brightener 46.

A significant long-term study involved a two-year investigation into the carcinogenic potential of Fluorescent Brightener 46 in mice. In this study, the compound was administered subcutaneously. The primary findings indicated no evidence of tumor formation at the site of injection. Furthermore, the study did not observe an acceleration in the incidence of other types of tumors, such as mammary tumors or ovarian cysts, nor an increased incidence of leukemia when compared to control groups. epa.gov

While the study did not find evidence of carcinogenicity, it did note some non-cancerous effects at the tested doses. Specifically, a few instances of splenic amyloidosis and liver damage were observed, which were suggested to be potentially attributable to the long-term feeding of the brightener. epa.gov

In addition to carcinogenicity, the mutagenic potential of Fluorescent Brightener 46 has also been evaluated. Studies have indicated that this compound did not show mutagenic effects in the assays conducted. epa.gov

The following table summarizes the key findings from the long-term toxicity studies on Fluorescent Brightener 46.

Endpoint Study Design Key Findings Observed Effects
CarcinogenicityTwo-year study in mice (subcutaneous injection)No evidence of tumors at the injection site. No acceleration of other tumor types.A few cases of splenic amyloidosis and liver damage were noted.
MutagenicityNot specifiedNegative for mutagenic effects.No mutagenic activity observed.

Advanced Applications and Emerging Research Frontiers

Fluorescent Brighteners in Biosensing Technologies

Extensive searches of scientific literature and patent databases did not yield specific examples of Fluorescent Brightener 46 being utilized in the design or application of biosensing technologies. The following subsections discuss the general principles of these technologies, but it is important to note that there is no direct evidence linking Fluorescent Brightener 46 to these specific research areas. Biosensing applications typically require highly specific molecular probes, such as fluorescent proteins or specially synthesized dyes, rather than industrial optical brighteners.

Design and Engineering of Genetically Encoded Fluorescent Biosensors (e.g., FRET, GFP-based)

Genetically encoded fluorescent biosensors are sophisticated tools used to observe and measure biochemical processes within living cells in real-time. These biosensors are proteins that are genetically inserted into cells. Their design often relies on two key principles: Förster Resonance Energy Transfer (FRET) and the use of Green Fluorescent Protein (GFP) and its variants.

FRET-based biosensors utilize a pair of fluorescent molecules, a "donor" and an "acceptor." When the donor molecule is excited, it can transfer its energy to the acceptor without emitting light, but only if they are very close to each other. This energy transfer causes the acceptor to fluoresce. Biosensors are engineered so that the binding of a specific target molecule (an analyte) causes a conformational change in the sensor protein, altering the distance between the donor and acceptor and thus changing the FRET signal.

GFP-based biosensors use a single fluorescent protein. These sensors are designed so that the binding of an analyte causes a change in the protein's structure that directly affects the fluorescence intensity of the GFP.

There is no current research indicating the use of Fluorescent Brightener 46 in the design or function of these genetically encoded biosensors.

Development of Nanosensors for Target Detection in Biological and Environmental Systems

Nanosensors are devices on a nanoscale (1-100 nanometers) that can detect and signal the presence of specific particles or chemicals. Fluorescent nanosensors are a prominent category, often composed of quantum dots, fluorescently-doped nanoparticles, or other nanomaterials. They offer advantages such as high sensitivity and the ability to be functionalized to target specific analytes in complex biological or environmental samples. There are no available studies that describe the incorporation or use of Fluorescent Brightener 46 in the development of such nanosensors.

Applications in Neurotransmission and Neuromodulation Studies

The study of neurotransmission involves monitoring the release and uptake of neurotransmitters like dopamine (B1211576) and serotonin. Fluorescent probes are crucial tools in this field, allowing researchers to visualize these processes with high spatial and temporal resolution. These probes are typically highly specialized molecules designed to interact specifically with neurotransmitters or their receptors. There is no evidence in the scientific literature to suggest that Fluorescent Brightener 46 is used in neurotransmission or neuromodulation research.

Role in Cancer Drug Discovery and High-Throughput Screening

Fluorescence is a cornerstone of modern cancer drug discovery and high-throughput screening (HTS). Fluorescent assays are used to screen vast libraries of chemical compounds for potential anticancer activity. These assays can measure various cellular processes, such as cell viability, apoptosis (programmed cell death), or the activity of specific enzymes implicated in cancer. While fluorescent molecules are central to this field, the research focuses on probes that can specifically label cellular components or report on biological activities. There is no documented role for Fluorescent Brightener 46 in cancer drug discovery or HTS applications.

Forensic Science Applications of Fluorescent Brighteners

The application of fluorescent brighteners in forensic science is primarily linked to their widespread use in consumer products, which can then become trace evidence.

Detection of Counterfeit Materials (e.g., Banknotes)

A well-established method for identifying counterfeit currency is through the use of ultraviolet (UV) light. Legitimate banknote paper is typically manufactured without the inclusion of fluorescent brightening agents. wikipedia.org In contrast, commercially available paper, which counterfeiters often use, is treated with these additives to appear whiter and brighter. wikipedia.org

When exposed to a UV light source, the fluorescent brighteners in common commercial paper absorb the UV radiation and re-emit it as visible blue light, causing the counterfeit note to fluoresce brightly. wikipedia.org Authentic banknotes, lacking these agents, will not glow in the same manner under UV light.

Fluorescent Brightener 46, a stilbene-triazole derivative, is a type of optical brightening agent commonly used in the paper industry. Therefore, if counterfeit currency were produced using paper treated with this class of brightener, its presence would be readily detected by its fluorescence under UV examination, thus indicating the note's inauthenticity.

Enhancement and Visualization of Latent Fingerprints (e.g., Fluorescent Powders, Acid Dyes)

In the field of forensic science, the visualization of latent fingerprints is a critical task. Fluorescent powders are often employed to enhance the contrast of fingerprints on dark or multicolored surfaces. These powders adhere to the moisture and oils left behind in a fingerprint. When illuminated with an alternate light source, typically in the ultraviolet or blue region of the spectrum, the fluorescent components of the powder, such as optical brighteners, absorb the light and re-emit it at a longer wavelength in the visible spectrum. This fluorescence greatly improves the visibility of the ridge details of the fingerprint, allowing for clear photography and analysis. While the general class of fluorescent brighteners is used in these applications, specific research detailing the use of Fluorescent Brightener 46 in commercially available fluorescent powders is not extensively documented in the reviewed literature.

Acid dyes, which are another class of reagents used for fingerprint enhancement, particularly on blood-contaminated surfaces, can also be fluorescent. These dyes work by staining the protein components of the blood. The inherent fluorescence of some of these dyes can be used to visualize the fingerprint under appropriate light sources, similar to the principle of fluorescent powders.

Microspectrofluorimetry in Fiber Analysis

Microspectrofluorimetry is a non-destructive analytical technique used in forensic science to analyze single textile fibers. This method measures the fluorescence emission spectrum of a substance when it is excited with light of a certain wavelength. Fibers are often treated with fluorescent brightening agents during manufacturing to enhance their whiteness. These brighteners can also be transferred to fibers from detergents during laundering.

The technique of microspectrofluorimetry can be used to discriminate between fibers that may otherwise appear identical. researchgate.net By analyzing the fluorescence emission spectra of the brighteners on a single fiber, forensic scientists can obtain a characteristic profile. researchgate.net This information can be crucial for comparing fibers found at a crime scene with those from a known source. The analysis can help in differentiating fibers based on the specific type of brightener used in their manufacture or the detergent they have been exposed to. scribd.com Modifications to a microspectrophotometer are necessary to convert it for microspectrofluorimetry, and the technique has been successfully used to discriminate between different fluorescent brighteners on single textile fibers. researchgate.net

Integration with Novel Sensor Technologies (e.g., Quantum Dots, Graphene-based)

Emerging research in sensor technology is exploring the integration of fluorescent compounds with novel materials like quantum dots (QDs) and graphene to develop highly sensitive detection methods. While specific studies on the integration of Fluorescent Brightener 46 with these technologies are not prominent, the principles of operation provide a framework for its potential application.

Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties and have excellent optical characteristics. mdpi.com QD-based fluorescent sensors are being developed for the detection of a wide range of analytes, including heavy metal ions. mdpi.com The fluorescence of quantum dots can be quenched or enhanced in the presence of specific substances. A fluorescent brightener could potentially be used in conjunction with QDs in a sensor array, where the brightener's fluorescence provides a reference signal or is modulated by the analyte's interaction with the QDs.

Graphene-based Sensors: Graphene and its derivatives, such as graphene oxide (GO), are materials with unique electronic and optical properties. nih.gov They can act as efficient fluorescence quenchers. nih.govcd-bioparticles.com This property is utilized in the design of fluorescent biosensors. cd-bioparticles.com In a typical graphene-based fluorescent sensor, a fluorescent probe (which could be a dye or a fluorescent brightener) is adsorbed onto the graphene surface, leading to the quenching of its fluorescence. cd-bioparticles.commdpi.com When the target analyte is introduced, it interacts with the probe, causing the probe to detach from the graphene surface and restoring its fluorescence. cd-bioparticles.com This "turn-on" fluorescence signal can then be used for the detection of the analyte. The large surface area of graphene allows for the immobilization of a high density of probes, leading to enhanced sensor sensitivity. nih.gov

Fluorescent Brighteners in Photopolymerization and Advanced Materials

Fluorescent brighteners are being investigated for their role as photoinitiators in polymerization processes, particularly those that utilize visible light. This application is gaining traction due to the desire for more energy-efficient and safer industrial processes.

Photoinitiator Activity in Aqueous Visible-Light Photopolymerization

Several commercially available fluorescent brighteners, including stilbene-based derivatives, have been shown to be effective photoinitiators for aqueous visible-light photopolymerization. rsc.orgresearchgate.net These compounds exhibit excellent absorption in the near-UV to visible light spectrum and possess outstanding fluorescent properties, which allows them to act as high-performance photoinitiators, especially when used in combination with a co-initiator like a diaryliodonium salt. researchgate.netnih.govresearchgate.net This two-component system can initiate the free radical polymerization of acrylates. nih.govresearchgate.net A significant advantage of using fluorescent brighteners as photoinitiators is their ability to overcome oxygen inhibition, which is a common issue in free radical polymerization, even under low-intensity LED light. nih.govresearchgate.net

The mechanism of photoinitiation involves the absorption of light by the fluorescent brightener, which then enters an excited state. In this state, it can interact with the co-initiator to generate free radicals, which in turn initiate the polymerization of the monomer. The efficiency of this process is dependent on the photochemical and electrochemical properties of the fluorescent brightener.

Synthesis of Hydrogel Materials and Water-Based Coatings

The photoinitiating capabilities of fluorescent brighteners have been successfully applied to the synthesis of advanced materials such as hydrogels and water-based coatings. rsc.orgresearchgate.net

Hydrogel Synthesis: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They have numerous applications in biomedical fields, such as drug delivery and tissue engineering. The use of fluorescent brighteners as photoinitiators enables the synthesis of hydrogels under mild conditions using visible light, which is particularly advantageous for biomedical applications where harsh conditions can be detrimental. rsc.org For instance, styrene-based brighteners have been identified as promising photoinitiators for the LED-assisted synthesis of hydrogels with high swelling capacity. rsc.orgresearchgate.net

Water-Based Coatings: There is a growing demand for environmentally friendly water-based coatings. Fluorescent brighteners can act as effective photoinitiators for the polymerization of acrylates in water, leading to the formation of tack-free waterborne coatings. rsc.orgresearchgate.net This process can be carried out under low-intensity visible light, making it an energy-efficient and "green" alternative to traditional methods that often rely on UV curing and volatile organic compounds.

Role in Anti-Counterfeiting and Security Features

The unique fluorescent properties of optical brighteners make them valuable tools in the fight against counterfeiting. They can be incorporated into various materials as covert security features that are not visible under normal lighting conditions but become apparent under UV light.

Fluorescent brighteners can be added to paper, inks, and plastics used in the production of a wide range of items, including:

Currency: Many banknotes incorporate fluorescent fibers or inks that glow under UV light as a security measure.

Passports and Identity Documents: These documents often contain fluorescent features to prevent forgery.

High-Value Goods: Packaging for pharmaceuticals, electronics, and luxury goods can be embedded with fluorescent markers to ensure authenticity.

The use of fluorescent pigments with specific and carefully calibrated characteristics can create sophisticated anti-counterfeiting measures. google.com For example, a document might feature different fluorescent pigments that emit distinct colors when exposed to UV sources with different wavelengths, providing a multi-layered authentication process. google.com The development of novel fluorescent materials that change their emission color in response to stimuli like moisture further enhances the complexity and security of these features. google.com This makes it significantly more difficult for counterfeiters to replicate the authentic product. google.com

Regulatory Science and Risk Assessment Frameworks

Environmental Risk Assessment Methodologies for Fluorescent Brighteners

Environmental risk assessment for fluorescent brighteners, also known as fluorescent whitening agents (FWAs), involves a structured approach to evaluate their potential impact on ecosystems. The process typically centers on comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).

The assessment process includes:

Exposure Assessment (PEC Determination) : This step estimates the concentration of a substance expected in various environmental compartments like rivers, lakes, soil, and sediment. industrialchemicals.gov.au For FWAs, a primary release pathway is through wastewater from household laundry and industrial processes in the textile and paper industries. industrialchemicals.gov.aufineotex.com Models like the HERA (Human & Environmental Risk Assessment) exposure scenario are used, alongside real-world monitoring data from water bodies, to calculate PEC values. heraproject.com For instance, monitoring in Swiss and German rivers found concentrations of FWA-1 ranging from 0.03 to 2 µg/L. heraproject.com

Effects Assessment (PNEC Derivation) : The PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur. It is derived from ecotoxicological studies on a range of aquatic and terrestrial organisms, including fish, invertebrates (like Daphnia magna), and algae. oecd.org An assessment factor is applied to the lowest reliable toxicity endpoint—such as a No-Observed-Effect Concentration (NOEC) from a chronic study—to account for uncertainties. For FWA-1, a chronic toxicity test on Daphnia magna reproduction yielded a 21-day NOEC of 0.8 mg/L, which was used to derive the PNEC for the aquatic environment. oecd.org

Risk Characterization : This is the final step where the risk is quantified by calculating the Risk Characterization Ratio (RCR), which is the ratio of PEC to PNEC (RCR = PEC/PNEC). An RCR below 1 suggests that the chemical is unlikely to pose a significant risk to the environment. heraproject.com

Key environmental fate properties are crucial to these assessments. While many FWAs are considered poorly biodegradable in standard tests, they can be eliminated from wastewater through adsorption to sewage sludge. heraproject.comoecd.org Furthermore, processes like photodegradation (breakdown by light) in surface waters are significant elimination pathways for some brighteners. heraproject.comheraproject.com For example, studies have shown that DSBP-type FWAs undergo rapid isomerization and photodegradation in aqueous systems. heraproject.com

Table 1: Example Environmental Risk Assessment Parameters for FWA-1
ParameterDescriptionExample Value/FindingReference
PEC (Predicted Environmental Concentration) Estimated concentration in the environment based on monitoring and modeling.0.03 to 2 µg/L (in monitored rivers and lakes) heraproject.com
PNEC (Predicted No-Effect Concentration) Concentration predicted to have no adverse effects on the ecosystem.0.008 mg/L (derived from chronic Daphnia test) oecd.org
RCR (Risk Characterization Ratio) Ratio of PEC to PNEC used to characterize risk.RCR values below 1 indicate no significant concern. heraproject.com
Key Elimination Pathway Primary mechanism for removal from the environment.Adsorption to sludge (89.6% elimination after 3h in one test) and photodegradation. heraproject.com

Human Health Risk Assessment Protocols and Margin of Exposure Evaluations

The human health risk assessment for fluorescent brighteners follows established protocols to determine the safety for consumers and workers. A key component of this assessment is the calculation of the Margin of Exposure (MOE), which compares human exposure levels to toxicity data from laboratory studies.

The assessment protocol involves several key steps:

Hazard Identification and Characterization : This step involves a comprehensive review of toxicological data to identify potential health hazards. Studies typically include assessments of acute oral and dermal toxicity, skin and eye irritation, skin sensitization, and genotoxicity. heraproject.com For many brighteners, such as FWA-1, these studies have shown low acute toxicity and no evidence of genotoxicity or carcinogenicity. heraproject.com

Dose-Response Assessment : This step determines the relationship between the dose of a substance and the incidence of an adverse effect. The primary value derived is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed in a study. For FWA-1, a systemic NOAEL of 524 mg/kg body weight/day was established from long-term animal studies. heraproject.com

Exposure Assessment : This step quantifies human exposure through all relevant routes. For FWAs in consumer products like detergents, potential exposure scenarios include direct skin contact, indirect skin contact from residues on clothing, oral ingestion from residues on washed dishes, and inhalation of product dust. heraproject.com The aggregate exposure from all routes is calculated as the Systemic Estimated Dose (SED). For FWA-1, the aggregate internal exposure (SED) was estimated to be 0.23 mg/kg bw/day. heraproject.com

Table 2: Example Human Health Risk Assessment for FWA-1
ComponentDescriptionExample ValueReference
NOAEL (No-Observed-Adverse-Effect Level) Highest dose from long-term studies with no significant adverse effects.524 mg/kg bw/day heraproject.com
SED (Systemic Estimated Dose) Aggregate estimated internal exposure from all relevant routes (dermal, oral, inhalation).0.23 mg/kg bw/day heraproject.com
MOE (Margin of Exposure) Calculated by NOAEL / SED to characterize risk. A large MOE indicates safety.2278 heraproject.com

Global Regulatory Considerations and Policies Governing Fluorescent Brightener Usage

The regulation of fluorescent brighteners varies globally, with different authorities and eco-labeling programs establishing specific policies and criteria for their use. These regulations are intended to manage potential risks to human health and the environment.

Canada : The Canadian government conducts risk assessments under the Canadian Environmental Protection Act, 1999 (CEPA). A draft screening assessment for Fluorescent Brightener 367 concluded that the substance was not harmful to human health or the environment at current exposure levels and did not meet the criteria for regulatory risk management measures. enhesa.com

European Union : In Europe, chemical substances are regulated under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). The European Chemicals Agency (ECHA) maintains a database of substances, and some brighteners are listed as 'not readily biodegradable'. ecostore.com Additionally, eco-labeling programs like the EU Ecolabel and the Nordic Ecolabel have specific criteria. The Nordic Ecolabel, for instance, has stricter rules and prohibits the use of laundry chemicals containing OBAs in certified textile services. mst.dk

United States : The U.S. International Trade Commission (USITC) has been involved in regulatory actions concerning stilbenic optical brightening agents, a class that includes many common FWAs. These actions have included issuing and reviewing antidumping duty orders on imports from countries like China and Taiwan to protect the domestic industry. usitc.gov

Australia : The Australian government evaluates the environmental risks of industrial chemicals. An evaluation of a group of related compounds (Fluorescent Brightener 71, 28, and 220) noted that while risks to sediment-dwelling organisms could not be ruled out, the identified risks to the environment were considered manageable. industrialchemicals.gov.au

Table 3: Overview of Global Regulatory Considerations for Fluorescent Brighteners
Region/BodyRegulatory Framework/ActionKey AspectReference
Canada Canadian Environmental Protection Act (CEPA)Draft assessment for FB 367 found low risk at current exposure levels. enhesa.com
European Union REACH, EU Ecolabel, Nordic EcolabelECHA lists some FWAs as not readily biodegradable; Nordic Ecolabel restricts use in certain certified products. ecostore.commst.dk
United States U.S. International Trade Commission (USITC)Issued antidumping duty orders on certain stilbenic OBAs from China and Taiwan. usitc.gov
Australia Industrial Chemicals Act 2019Group evaluation of FB 71, 28, and 220 found environmental risks to be manageable. industrialchemicals.gov.au

Conclusion and Future Research Perspectives

Current Gaps in Fundamental and Applied Knowledge for Fluorescent Brightener 46

A significant challenge in assessing the environmental and health implications of Fluorescent Brightener 46 is the limited availability of data specific to this compound. Much of the existing research pertains to stilbene-based fluorescent whitening agents (FWAs) as a broader category. Consequently, direct extrapolation of these findings to FB 46 may not be entirely accurate due to potential variations in properties and behavior stemming from its unique molecular structure.

Fundamental Knowledge Gaps:

Environmental Persistence and Degradation: While it is generally understood that stilbene-based FWAs exhibit limited biodegradability, specific studies on the biodegradation pathways and rates for Fluorescent Brightener 46 are lacking. nih.govnih.gov The identification and characterization of its microbial and abiotic degradation products are crucial for a thorough environmental risk assessment. Although photodegradation is a recognized degradation pathway for stilbene-type FWAs, the specific photoproducts of FB 46 and their respective toxicities have not been extensively studied.

Ecotoxicological Profile: There is a notable absence of comprehensive ecotoxicological data for Fluorescent Brightener 46. While some studies have investigated the effects of other optical brighteners on various organisms, specific data on the acute and chronic toxicity of FB 46 to a diverse range of aquatic and terrestrial organisms are needed. nih.govresearchgate.net

Human Health Effects: Detailed toxicological studies, including investigations into potential carcinogenicity, mutagenicity, and reproductive toxicity of Fluorescent Brightener 46, are not widely available in the public domain. epa.gov Understanding the potential for dermal absorption and systemic exposure is also a critical area with insufficient data. fibre2fashion.com

Applied Knowledge Gaps:

Wastewater Treatment Efficacy: The efficiency of conventional and advanced wastewater treatment processes in removing Fluorescent Brightener 46 specifically is not well-documented. While research has been conducted on the removal of other optical brighteners, the unique properties of FB 46 may influence its behavior in these systems.

Sorption Behavior: The adsorption and desorption characteristics of Fluorescent Brightener 46 in various environmental matrices, such as soil, sediment, and sludge, are not fully understood. This information is vital for predicting its environmental transport and fate.

Synergistic Effects: The potential for synergistic or antagonistic interactions between Fluorescent Brightener 46 and other common environmental pollutants is an unexplored area of research. Such interactions could alter its toxicity and environmental behavior.

Knowledge Gap Category Specific Gaps for Fluorescent Brightener 46
Fundamental Knowledge - Specific biodegradation pathways and rates. - Identification of microbial and abiotic degradation products. - Comprehensive ecotoxicological profile (acute and chronic toxicity). - Detailed human health toxicology (carcinogenicity, mutagenicity, etc.). - Dermal absorption and systemic exposure potential.
Applied Knowledge - Efficacy of specific wastewater treatment processes for its removal. - Adsorption/desorption behavior in soil, sediment, and sludge. - Potential for synergistic/antagonistic effects with other pollutants.

Emerging Research Directions and Methodological Advancements

Future research on Fluorescent Brightener 46 should be directed at filling the aforementioned knowledge gaps. Advances in analytical techniques and computational modeling offer promising avenues for a more in-depth understanding of this compound.

Emerging Research Directions:

Advanced Degradation Studies: Research should focus on the degradation of Fluorescent Brightener 46 through advanced oxidation processes (AOPs), such as ozonation and photocatalysis, which have shown promise for other recalcitrant organic compounds. Investigating the formation of degradation products under various environmental conditions is also a priority.

"Omics" in Toxicology: The application of high-throughput screening and "omics" technologies (genomics, proteomics, metabolomics) can provide valuable insights into the mechanisms of toxicity of Fluorescent Brightener 46 at the molecular level.

Computational Modeling: The use of computational chemistry and quantitative structure-activity relationship (QSAR) models can help predict the environmental fate, toxicity, and potential bioaccumulation of Fluorescent Brightener 46 and its degradation products, thereby guiding experimental studies. nih.gov

Isomer-Specific Analysis: Developing analytical methods capable of separating and quantifying the different isomers of Fluorescent Brightener 46 is crucial, as isomers can exhibit different toxicological and environmental properties.

Methodological Advancements:

High-Resolution Mass Spectrometry: The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) will be instrumental in identifying and quantifying Fluorescent Brightener 46 and its transformation products in complex environmental matrices. amazonaws.comnewclothmarketonline.com

Fluorescence Spectroscopy: Advanced fluorescence spectrophotometry techniques can be employed for sensitive and selective detection of Fluorescent Brightener 46 in various media. formulationbio.com

Standardized Analytical Methods: There is a need for the development and validation of standardized analytical methods for the quantitative analysis of Fluorescent Brightener 46 in environmental and biological samples to ensure data comparability across studies. koreascience.kr

Research Area Focus for Fluorescent Brightener 46
Degradation Studies - Application of Advanced Oxidation Processes (AOPs). - Identification of degradation products under varied conditions.
Toxicology - Utilization of "omics" technologies for mechanistic insights.
Modeling - Computational chemistry and QSAR for predictive analysis.
Analytical Methods - Development of isomer-specific analytical techniques. - Application of HPLC-HRMS for detection and quantification. - Standardization of analytical protocols.

Interdisciplinary Approaches to Comprehensive Understanding of Fluorescent Brightener 46 Impacts

A holistic understanding of the impacts of Fluorescent Brightener 46 necessitates a collaborative effort across multiple scientific disciplines.

Environmental Chemistry and Toxicology: Joint research efforts are needed to link the chemical properties and environmental fate of Fluorescent Brightener 46 with its ecotoxicological effects. This includes studying how environmental transformations influence its toxicity.

Chemical Engineering and Environmental Science: Collaboration between chemical engineers and environmental scientists is essential for developing and optimizing effective and sustainable technologies for the removal of Fluorescent Brightener 46 from industrial and municipal wastewater.

Public Health and Material Science: An interdisciplinary approach involving public health experts and material scientists can help assess human exposure to Fluorescent Brightener 46 from consumer products and develop safer alternatives.

Data Science and Environmental Monitoring: The integration of large-scale environmental monitoring data with advanced data analytics and modeling can provide a clearer picture of the sources, transport, and fate of Fluorescent Brightener 46 in the environment.

By fostering these interdisciplinary collaborations, the scientific community can work towards a more complete and nuanced understanding of the life cycle and potential impacts of Fluorescent Brightener 46, paving the way for informed risk management and the development of more sustainable alternatives.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Fluorescent Brightener 46 to maximize purity and yield?

  • Methodological Answer :

  • Use a nitro reduction and anil coupling pathway with stoichiometric control of 4-nitrotoluene-2-sulfonic acid and benzaldehyde .
  • Purification via recrystallization in alcohol-based solvents to isolate the compound (solubility: ~0.1 g/L in water) .
  • Monitor reaction progress using thin-layer chromatography (TLC) to detect intermediates and byproducts.

Q. Which spectroscopic techniques are most suitable for characterizing the photophysical properties of Fluorescent Brightener 46?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Determine absorption maxima (e.g., λmax ~340–360 nm) and molar extinction coefficients .
  • Fluorescence Spectroscopy : Measure emission spectra (e.g., λem ~430–450 nm) and calculate quantum yield using integrating sphere methods .
  • Compare results with structurally analogous brighteners (e.g., Fluorescent Brightener 339 or 220) to validate trends .

Advanced Research Questions

Q. How do environmental factors (pH, UV exposure) influence the photodegradation pathways of Fluorescent Brightener 46 in aquatic systems?

  • Methodological Answer :

  • Design controlled photolysis experiments under simulated sunlight (e.g., 300–400 nm UV lamps) and monitor degradation via HPLC-MS .
  • Use EUSES scenarios to model environmental fate, incorporating photolytic half-life data (e.g., t1/2 = 2–5 days in natural waters) .
  • Quantify reactive oxygen species (ROS) generation during degradation using fluorescence probes (e.g., Singlet Oxygen Sensor Green) .

Q. What experimental strategies can resolve contradictions in reported quantum yield values for Fluorescent Brightener 46 across studies?

  • Methodological Answer :

  • Standardize measurements using ASTM guidelines for fluorescence instrument qualification (e.g., lamp calibration, monochromator alignment) .
  • Cross-validate with reference fluorophores (e.g., quinine sulfate) and correct for instrument-specific artifacts (e.g., inner-filter effects) .
  • Publish full spectral correction protocols, including excitation-emission matrix (EEM) data, to enhance reproducibility .

Q. How does Fluorescent Brightener 46 interact with cellulose-based substrates at the molecular level, and how can these interactions be quantified?

  • Methodological Answer :

  • Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .
  • Perform molecular dynamics simulations to model hydrogen bonding and π-π stacking with cellulose fibrils .
  • Validate via fluorescence quenching assays in the presence of competing ligands (e.g., surfactants) .

Q. What are the implications of Fluorescent Brightener 46’s structural analogs (e.g., Fluorescent Brightener 113) on its toxicity assessment in biological systems?

  • Methodological Answer :

  • Conduct comparative toxicity assays using in vitro models (e.g., Daphnia magna or human cell lines) .
  • Analyze structure-activity relationships (SAR) by modifying sulfonic acid groups and measuring bioaccumulation potential .
  • Reference OECD guidelines for environmental risk assessment to align with regulatory frameworks .

Data Contradiction & Validation

Q. How can researchers address inconsistencies in fluorescence brightness measurements of Fluorescent Brightener 46 under varying experimental conditions?

  • Methodological Answer :

  • Normalize brightness values using integrated fluorescence intensity (IFC) relative to reference standards .
  • Document excitation source stability (e.g., xenon arc lamp vs. LED) and detector sensitivity (e.g., PMT vs. CCD) .
  • Perform inter-laboratory comparisons using harmonized protocols (e.g., ASTM E578) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.